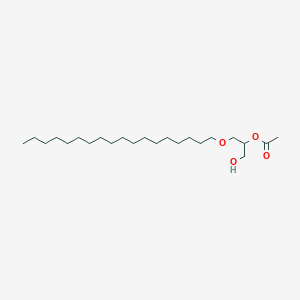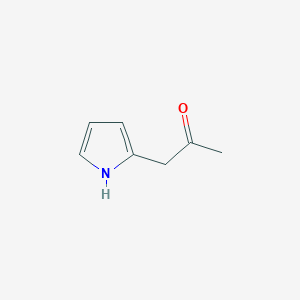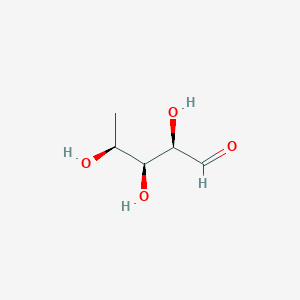
5-Deoxy-L-arabinose
Übersicht
Beschreibung
5-Deoxy-L-arabinose is a pivotal biomedical compound that manifests its efficacy in combatting bacterial and fungal infections . It exerts an inhibitory influence over the proliferative tendencies of diverse microorganisms, including the deleterious E. coli and the pathogenic Candida albicans .
Molecular Structure Analysis
The molecular formula of 5-Deoxy-L-arabinose is C5H10O4 . It is a monosaccharide, which is a type of simple sugar. The structure of this compound includes several hydroxyl groups and an aldehyde group .
Chemical Reactions Analysis
While specific chemical reactions involving 5-Deoxy-L-arabinose are not detailed in the search results, it’s known that aldopentose sugars like 5-Deoxy-L-arabinose can be enzymatically converted into various biobased products by microbial non-phosphorylated oxidative pathways .
Physical And Chemical Properties Analysis
5-Deoxy-L-arabinose has a predicted boiling point of 294.5±19.0 °C and a predicted density of 1.314±0.06 g/cm3 . It is slightly soluble in DMSO, ethanol, and methanol .
Wissenschaftliche Forschungsanwendungen
Biocatalyst in D-Tagatose Production
5-Deoxy-L-arabinose is involved in the production of D-tagatose, a rare monosaccharide, through the isomerization of D-galactose. This process is catalyzed by L-Arabinose isomerase (L-AI), an efficient biocatalyst . D-tagatose has applications in the food and pharmaceutical industries due to its low caloric value and sweetness relative to sucrose .
Anti-Parkinson Treatment
5-Deoxy-L-arabinose can be derivatized for anti-Parkinson treatment. This application is particularly interesting due to the potential health benefits it provides .
Inhibition of Sucrose Absorption
Research indicates that 5-Deoxy-L-arabinose can inhibit sucrose absorption, which can help improve insulin resistance, reduce serum triglyceride, reduce fat production, and improve the intestinal environment .
Combatting Bacterial and Fungal Infections
5-Deoxy-L-arabinose has been found to be effective in combatting bacterial and fungal infections. It exerts an inhibitory influence over the proliferative tendencies of diverse microorganisms, including E. coli and Candida albicans .
Flavor Applications
The compound can be chemically transformed into aromas such as furaneol, which is used in caramel, roasted, and fruit flavor applications .
Pectin Modification
5-Deoxy-L-arabinose is involved in the modification of pectin, a complex cell wall polysaccharide. Pectin-modifying enzymes can be used to produce pectin derivatives and oligosaccharides with functional and nutritional interests .
Wirkmechanismus
Target of Action
The primary target of 5-Deoxy-L-arabinose is the Lipopolysaccharide (LPS) structure of Gram-negative bacteria . LPS is a major component of the outer membrane of these bacteria and serves as a barrier that allows essential molecules to enter the cell while excluding toxic compounds .
Mode of Action
5-Deoxy-L-arabinose interacts with its target by modifying the LPS structure. This modification is achieved by the addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) to lipid A, which increases the positive charge of LPS and thus reduces its affinity to polymyxins . This interaction results in changes in the bacterial surface charge, leading to resistance against certain antimicrobial peptides .
Biochemical Pathways
The biochemical pathway affected by 5-Deoxy-L-arabinose involves the modification of lipid A of LPS, resulting in high-level polymyxin resistance . This modification is associated with chromosomally mediated resistance, dependent on two-component response regulators and sensor kinase systems: PmrA/PmrB and PhoP/PhoQ .
Pharmacokinetics
It is known that the compound is a tetramethylurea derivative synthesized for the treatment of hyperphenylalaninemia, an atypical form of phenylketonuria . It is an analog of 5-deoxy-L-ribose and can be used to generate molybdate from ammonium molybdate .
Result of Action
The result of the action of 5-Deoxy-L-arabinose is the development of resistance mechanisms against polymyxins in bacteria. This is mainly achieved through the modification of the LPS, which reduces its affinity to polymyxins . This leads to resistance against certain antimicrobial peptides .
Action Environment
The action of 5-Deoxy-L-arabinose can be influenced by various environmental factors. It is known that the compound is soluble in water and ethanol, but insoluble in ether , suggesting that its action may be influenced by the solvent environment
Safety and Hazards
Zukünftige Richtungen
The use of 5-Deoxy-L-arabinose and similar compounds in the production of platform chemicals and polymer precursors via enzymatic pathways starting from lignocellulosic waste materials is a promising area of research . This approach could lead to more sustainable methods of producing a wide range of industrial products .
Eigenschaften
IUPAC Name |
(2R,3S,4S)-2,3,4-trihydroxypentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRISBUVHBMJEF-YUPRTTJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H](C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470908 | |
| Record name | 5-DEOXY-L-ARABINOSE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Deoxy-L-arabinose | |
CAS RN |
13039-56-0 | |
| Record name | 5-DEOXY-L-ARABINOSE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 5-Deoxy-L-arabinose in biological systems?
A1: 5-Deoxy-L-arabinose serves as a key precursor in synthesizing L-biopterin [, , ]. L-biopterin acts as a crucial cofactor for various enzymes involved in numerous biological reactions.
Q2: How does the structure of 5-Deoxy-L-arabinose influence its complexation with molybdate ions?
A2: Nuclear magnetic resonance (NMR) spectroscopy revealed that 5-Deoxy-L-arabinose forms binuclear tetradentate complexes with molybdate ions in an aqueous solution with ammonium molybdate []. The molecule adopts a sickle conformation when bound to the molybdate core. This conformation is also observed in similar complexes with D-erythrose.
Q3: Are there efficient synthetic routes to obtain 5-Deoxy-L-arabinose?
A3: Yes, several methods have been explored. One efficient approach involves a multistep process starting from L-rhamnose []. This process includes reacting L-rhamnose with a C11-16 linear alkyl mercaptan in the presence of an acid catalyst, followed by oxidation and a carbon diminution reaction. Another approach uses 1:1-Diethylsulphonyl derivatives of L-rhamnose for conversion into 5-deoxy-L-arabinose [].
Q4: How can periodate oxidation be used to analyze polysaccharides containing 5-Deoxy-L-arabinose?
A4: Periodate oxidation, specifically the Smith degradation method, can be applied to rhamnose-containing polysaccharides []. Applying this method to a synthetic L-rhamnan yielded several products, including 5-Deoxy-L-arabinose, identifiable through paper chromatography. This technique helps elucidate the structure and linkages within such complex carbohydrates.
Q5: Can 5-Deoxy-L-arabinose be used in synthesizing other biologically relevant molecules besides L-biopterin?
A5: Yes, research indicates its utility in synthesizing various biopterin derivatives []. For instance, reacting 5-Deoxy-L-arabinose phenylhydrazone with 4,5-diamino-6-hydroxy-2-(methylthio)pyrimidine, followed by specific oxidation and aminolysis steps, leads to different substituted biopterin derivatives. These derivatives are valuable tools in developing radioimmunoassays for biopterin.
Q6: What is the role of 5-Deoxy-L-arabinose in the synthesis of chiral γ-butyrolactones?
A6: 5-Deoxy-L-arabinose, derived from L-tartaric acid, serves as a key intermediate in synthesizing optically pure γ-alkylated γ-butyrolactones []. This synthesis involves several stereoselective steps, leading to valuable chiral building blocks for various natural products.
Q7: How does 5-Acetamido-5-deoxy-L-arabinose differ from 5-Deoxy-L-arabinose?
A7: 5-Acetamido-5-deoxy-L-arabinose is a derivative of 5-Deoxy-L-arabinose where the hydroxyl group at the 5th carbon is replaced with an acetamido group (-NHCOCH3) []. This substitution introduces nitrogen as a heteroatom in the sugar ring, potentially altering its chemical properties and biological activity compared to the parent compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



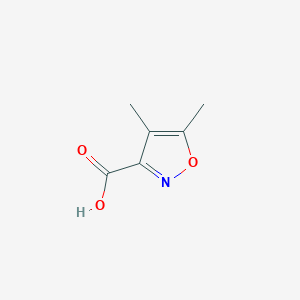
![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate](/img/structure/B26828.png)
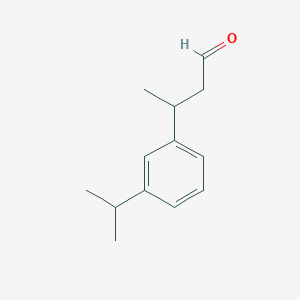



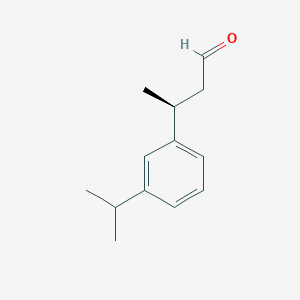
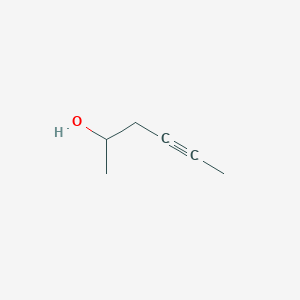
![ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate](/img/structure/B26850.png)
